REACTION_SMILES
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[CH3:17][C:18]#[N:19].[CH3:1][N:2]1[C:3](=[NH:15])[c:4]2[c:5]([N+:12](=[O:13])[O-:14])[cH:6][cH:7][cH:8][c:9]2[CH2:10][CH2:11]1.[OH2:16]>>[CH3:1][N:2]1[C:3](=[O:16])[c:4]2[c:5]([N+:12](=[O:13])[O-:14])[cH:6][cH:7][cH:8][c:9]2[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCc2cccc([N+](=O)[O-])c2C1=N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN1CCc2cccc([N+](=O)[O-])c2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |